molecular formula C18H20O2 B8550677 4-(4-Tert-butylbenzyloxy)benzaldehyde

4-(4-Tert-butylbenzyloxy)benzaldehyde

Cat. No.: B8550677
M. Wt: 268.3 g/mol
InChI Key: XYYDXARDOCJCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butylbenzyloxy)benzaldehyde is an organic compound with the molecular formula C18H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylbenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylbenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-[(4-t-Butyl)benzyloxy]benzoic acid

    Reduction: 4-[(4-t-Butyl)benzyloxy]benzyl alcohol

    Substitution: Products vary based on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butylbenzyloxy)benzaldehyde is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s stability, reactivity, and binding interactions in various applications .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-12H,13H2,1-3H3

InChI Key

XYYDXARDOCJCGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.